molecular formula C17H18N2O2 B5432373 N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5432373
M. Wt: 282.34 g/mol
InChI Key: RIJOTNVOBADYBU-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Properties

IUPAC Name

N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)19-17(14)21/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJOTNVOBADYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various cellular responses, such as inhibition of cell growth or induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

N-(3-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative with different chemical properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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